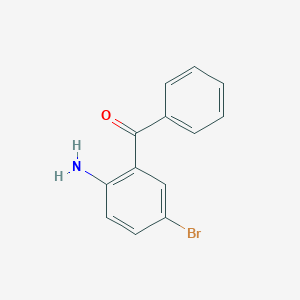

2-Amino-5-bromobenzophenone

概述

描述

Diazinon-d10 is a stable isotope-labeled compound, specifically a deuterated analog of diazinon. It is commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify the presence of diazinon and its metabolites in various samples. The molecular formula of Diazinon-d10 is C12D10H11N2O3PS, and it has a molecular weight of 314.41 g/mol .

准备方法

合成路线和反应条件

二嗪农-d10 的合成涉及将氘原子掺入二嗪农分子中。这通常是通过一系列化学反应来实现的,这些反应将氢原子替换为氘。该过程通常从乙基的氘代开始,然后将其掺入二嗪农结构中。 反应条件通常涉及在受控温度和压力下使用氘代试剂和溶剂,以确保氘原子的选择性掺入 .

工业生产方法

二嗪农-d10 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用专门的设备来处理氘代化合物,并确保高纯度和产率。 生产是在严格的质量控制措施下进行的,以满足分析应用所需的标准 .

化学反应分析

反应类型

二嗪农-d10 会发生各种化学反应,包括氧化、还原和取代。这些反应对于其在环境中的代谢和降解至关重要。

常用试剂和条件

主要形成的产物

二嗪农-d10 的化学反应形成的主要产物包括二嗪酮-d10、二乙基磷酰硫酸酯和其他氘代代谢物。 这些产物通常被分析以了解二嗪农的环境归宿和毒性 .

科学研究应用

Applications in Scientific Research

2-Amino-5-bromobenzophenone has several notable applications across different domains of scientific research:

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for modifications that lead to the formation of more complex molecules, including pharmaceuticals and agrochemicals.

Photochemical Studies

This compound has been studied for its photochemical properties. It can act as a photosensitizer in photochemical reactions, which are essential in developing new materials and understanding light-induced processes.

Research indicates that this compound exhibits biological activity, making it a candidate for drug development. Studies have shown potential antimicrobial and anti-inflammatory properties, leading to investigations into its efficacy against various pathogens.

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography). Its known properties facilitate the accurate quantification of similar compounds in complex mixtures.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus, suggesting its potential use in developing new antibacterial agents.

Case Study 2: Photochemical Applications

Research conducted at a prominent university investigated the use of this compound as a photosensitizer in dye-sensitized solar cells. The findings demonstrated enhanced efficiency compared to traditional sensitizers, highlighting its potential role in renewable energy technologies.

Case Study 3: Synthesis of Novel Compounds

A recent publication detailed the synthesis of novel derivatives of this compound aimed at targeting specific biological pathways associated with cancer. The derivatives showed promising results in preclinical trials, paving the way for future drug development.

作用机制

二嗪农-d10 与其非氘代对应物一样,起着乙酰胆碱酯酶抑制剂的作用。这种酶负责分解神经系统中的神经递质乙酰胆碱。 通过抑制乙酰胆碱酯酶,二嗪农-d10 会导致乙酰胆碱积累,导致持续的神经信号传递,这会导致神经毒性 . 主要的分子靶标是神经元突触间隙中的乙酰胆碱酯酶 .

相似化合物的比较

二嗪农-d10 与其他类似的有机磷化合物进行比较,例如毒死蜱-d10、马拉硫磷-d10 和对硫磷-d10。这些化合物作为乙酰胆碱酯酶抑制剂具有共同的作用机制,但它们的化学结构和毒理学特征不同。

毒死蜱-d10: 与二嗪农-d10 类似,毒死蜱-d10 用作分析化学中的内标。

马拉硫磷-d10: 与二嗪农-d10 相比,马拉硫磷-d10 的毒性较低,用于不同的农业应用.

对硫磷-d10: 对硫磷-d10 比二嗪农-d10 毒性更大,由于其高毒性,其应用有限.

二嗪农-d10 的独特之处在于它作为二嗪农分析的内标的特定用途,在各种研究和工业应用中提供准确可靠的定量。

生物活性

2-Amino-5-bromobenzophenone (CAS Number: 39859-36-4) is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C₁₃H₁₀BrNO

- Molecular Weight : 276.13 g/mol

- Synthesis : Typically synthesized through reactions involving p-nitrobenzenesulfonic acid and palladium diacetate in tetrahydrofuran under specific conditions .

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of 2-amino benzophenones, including this compound, demonstrate significant cytotoxic effects against multiple human cancer cell lines, including multi-drug resistant variants. The mechanism is often attributed to their ability to induce apoptosis and inhibit tumor growth through interactions with specific cellular targets .

- Antibacterial and Antifungal Properties : Recent investigations revealed that compounds derived from this compound exhibit antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship (SAR) studies indicate that modifications at the amino or halogen positions can enhance efficacy against bacterial biofilms .

Antitumor Activity

A study conducted by Singh et al. synthesized a series of aminobenzophenone derivatives, revealing that compound 11 showed the highest activity against CNS cancer cell lines. The study highlighted the importance of structural modifications in enhancing antitumor efficacy, with IC50 values indicating potent cytotoxicity .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 11 | CNS Cancer Cells | 9.99 |

| 12 | MCF-7 | 2.49 |

| 12 | PC9 | 1.05 |

Antibacterial Activity

Research by Khan et al. focused on the antibacterial properties of microwave-assisted synthesized Schiff bases from 2-amino-5-chlorobenzophenone derivatives. The study demonstrated effective inhibition of bacterial growth and biofilm formation, indicating potential for therapeutic applications in treating infections caused by resistant strains .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Klebsiella pneumoniae | 20 µg/mL |

| Streptococcus mutans | 10 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Induces apoptosis in cancer cells through mitochondrial pathways.

- Enzyme Inhibition : Acts as an inhibitor for various kinases involved in cancer progression.

- Antimicrobial Mechanism : Disrupts bacterial cell wall synthesis and biofilm formation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of bromine at the 5-position significantly enhances the compound's potency against cancer cells and bacteria. Modifications at the amino group also play a crucial role in determining the biological activity .

属性

IUPAC Name |

(2-amino-5-bromophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJVUGANBDAASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192909 | |

| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39859-36-4 | |

| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039859364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39859-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-bromobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RKF4M86QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-amino-5-bromobenzophenone in the synthesis of 6-bromoviridicatina?

A1: this compound serves as a crucial starting material in the synthesis of 6-bromoviridicatina. The research article describes the synthesis of 5-bromo-2-(chloroacetamido)benzophenone from this compound through amidation with chloroacetic anhydride []. This synthesized compound acts as a precursor and is ultimately used to obtain 6-bromoviridicatina.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。